alpha-D-glucose-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)methyl]oxane |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |

InChI Key |

WQZGKKKJIJFFOK-UJOCPPFUSA-N |

Isomeric SMILES |

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O[2H])([2H])O[2H])([2H])C([2H])([2H])O[2H])([2H])O[2H])O[2H] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Glucose-d12

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-D-glucose-d12 (α-D-glucose-d12), a deuterated isotopologue of glucose. Due to its unique properties, α-D-glucose-d12 serves as an invaluable tool in metabolic research, particularly in studies involving glycolysis, gluconeogenesis, and the pentose phosphate pathway. This document details the physicochemical properties of α-D-glucose-d12, provides established experimental protocols for its quantification via mass spectrometry, and illustrates its application in tracing metabolic pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize α-D-glucose-d12 in their studies.

Introduction

This compound is a stable isotope-labeled form of alpha-D-glucose where twelve hydrogen atoms have been replaced by deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically similar to its unlabeled counterpart but possesses a higher mass. This mass difference allows it to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Consequently, α-D-glucose-d12 is widely employed as an internal standard and a tracer in metabolic flux analysis to investigate the intricate network of biochemical reactions that constitute cellular metabolism.[1][2][3]

The use of stable isotopes like deuterium offers a non-radioactive and safe alternative for in vivo and in vitro studies. By introducing α-D-glucose-d12 into a biological system, researchers can track the metabolic fate of glucose, elucidate pathway dynamics, and quantify the contribution of glucose to various metabolic processes.

Physicochemical Properties

The fundamental properties of alpha-D-glucose and its deuterated analogue, this compound, are summarized below for comparative analysis.

| Property | alpha-D-Glucose (Unlabeled) | This compound (Labeled) | Reference |

| Chemical Formula | C₆H₁₂O₆ | C₆D₁₂O₆ | |

| Molecular Weight | ~180.16 g/mol | ~192.23 g/mol | |

| Exact Mass | 180.063388 u | 192.138867 u | |

| CAS Number | 492-62-6 | 1379594-94-1 | |

| Appearance | Solid | Solid | |

| Melting Point | 146 °C | Not specified | |

| Water Solubility | 500 mg/mL at 20 °C | Not specified |

Applications in Metabolic Research

The primary application of this compound is in metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions. By replacing standard glucose in cell culture media or infusing it into in vivo models, researchers can trace the incorporation of deuterium into various downstream metabolites. This information provides critical insights into:

-

Glycolysis and Gluconeogenesis: Quantifying the rate of glucose breakdown for energy and the synthesis of glucose from non-carbohydrate precursors.

-

Pentose Phosphate Pathway (PPP): Assessing the flux through this pathway, which is crucial for nucleotide synthesis and maintaining redox balance.

-

Tricarboxylic Acid (TCA) Cycle: Determining the contribution of glucose to the TCA cycle, a central hub of cellular metabolism.

-

Drug Development: Evaluating the effect of therapeutic agents on cellular metabolism.

Experimental Protocols

The quantification of this compound and its metabolic products is typically achieved using mass spectrometry coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust and high-throughput method for the analysis of this compound in biological matrices with minimal sample preparation.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of serum or plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for analysis.

-

-

LC-MS/MS Parameters:

-

Chromatography Column: A column suitable for polar compounds, such as an aminopropyl-silica column (e.g., Luna 3 µm NH2 100A, 100 x 2 mm), is recommended.

-

Mobile Phase: An isocratic mobile phase of 85% acetonitrile with 20 mmol/L ammonium acetate is effective for separation.

-

Flow Rate: A flow rate of 400 µL/min is typically used.

-

Ionization: Atmospheric pressure chemical ionization (APCI) in negative ion mode is a common choice.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. The specific precursor and product ion transitions for unlabeled glucose and this compound will depend on the specific adducts formed and the instrument used. For example, for 6,6-d2-glucose, product ions at m/z 179 -> 89 and m/z 181 -> 89 have been used.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sugars requires a derivatization step to increase their volatility. This method provides excellent chromatographic resolution and sensitivity.

Methodology:

-

Sample Preparation and Derivatization (Methoxime-Trimethylsilylation):

-

Lyophilize the aqueous sample to complete dryness.

-

Add 100 µL of methoxylamine hydrochloride in pyridine (e.g., 0.18 M) and incubate at 70°C for 60 minutes to form methoxime derivatives of the reducing sugars.

-

Cool the sample and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS). For example, add 120 µL of BSTFA and heat at 70°C for another 30 minutes.

-

The resulting trimethylsilyl (TMS) derivatives are volatile and suitable for GC-MS analysis.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5), is commonly used.

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars. An example program is: start at 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, holding for 15 minutes.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Spectrometry: Data can be acquired in full scan mode to identify metabolites or in Selected Ion Monitoring (SIM) mode for targeted quantification.

-

Visualization of Metabolic Pathways

The use of this compound allows for the tracing of metabolic pathways. The following section provides a diagram of the glycolysis pathway, a primary route for glucose metabolism.

Glycolysis Pathway

Glycolysis is a sequence of ten enzyme-catalyzed reactions that convert glucose into pyruvate, generating ATP and NADH in the process.

Figure 1: The Glycolysis Pathway.

Experimental Workflow for Metabolic Flux Analysis

The general workflow for a metabolic flux analysis experiment using this compound is depicted below.

Figure 2: Metabolic Flux Analysis Workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its utility as a stable isotope tracer enables the detailed investigation of cellular metabolism in a wide range of biological systems. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in metabolic research, from experimental design and sample analysis to data interpretation. The continued use of such tracers will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease, and aid in the development of novel therapeutic strategies.

References

Unveiling the Physicochemical Landscape of alpha-D-glucose-d12: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 28, 2025 – In the intricate world of metabolic research and drug development, the use of isotopically labeled compounds is paramount for elucidating complex biological pathways. Among these, alpha-D-glucose-d12 stands out as a critical tool for tracing the fate of glucose in vivo and in vitro. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its application in metabolic studies, tailored for researchers, scientists, and drug development professionals.

Core Physical Properties

The deuteration of alpha-D-glucose leads to a predictable increase in its molecular weight compared to its non-labeled counterpart. The following tables summarize the key physical properties of this compound and alpha-D-glucose for comparative analysis.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆D₁₂O₆ | [1][2] |

| Molecular Weight | 192.23 g/mol | [1][2] |

| Melting Point | 150-152 °C | [2] |

| Boiling Point | Decomposes before boiling | |

| Appearance | White to off-white powder | |

| Isotopic Purity | ≥97 atom % D | |

| Assay | ≥99% (HPLC) | |

| Optical Activity | [α]²⁵/D +52.0° (c=2 in H₂O with trace NH₄OH) |

Table 2: Physical Properties of alpha-D-glucose (for comparison)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 146 °C | |

| Density (Bulk) | 630 kg/m ³ | |

| Solubility | Highly soluble in water, soluble in DMSO | |

| Appearance | White crystalline powder |

Experimental Protocols

Accurate determination of physical properties is fundamental to the effective use of this compound in experimental settings. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Objective: To determine the temperature range over which the crystalline solid melts.

Materials:

-

This compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when the temperature is about 15-20 °C below the anticipated melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Reporting: Report the melting point as a range of these two temperatures. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Bulk Density Determination

The bulk density of the powdered this compound is a crucial parameter for handling, storage, and formulation.

Objective: To determine the bulk density of the powdered sample.

Materials:

-

This compound powder

-

Graduated cylinder (e.g., 100 mL)

-

Analytical balance

-

Spatula

Procedure:

-

Mass Measurement: Weigh a known mass of the this compound powder using an analytical balance.

-

Volume Measurement: Carefully introduce the weighed powder into a clean, dry graduated cylinder. Avoid compacting the powder during this process.

-

Level the surface of the powder without tapping the cylinder and record the unsettled apparent volume.

-

Calculation: The bulk density is calculated using the following formula: Bulk Density (ρb) = Mass of the powder (m) / Unsettled Volume of the powder (V₀)

-

Tapped Density (Optional): To determine the tapped density, the graduated cylinder containing the sample is mechanically tapped a specified number of times until there is no further significant change in the powder volume. The tapped density is then calculated using the final tapped volume.

Application in Metabolic Research: A Workflow

This compound is primarily used as a tracer to investigate metabolic pathways. Its deuterated nature allows for its distinction from endogenous glucose and its metabolites can be tracked using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This workflow illustrates the key stages of a typical metabolic tracer study. The administration of this compound is followed by sample collection and metabolite extraction. Advanced analytical techniques are then employed to detect and quantify the incorporation of deuterium into various metabolites. Finally, this data is used to model and interpret the activity of metabolic pathways, providing invaluable insights for disease understanding and drug development.

References

In-Depth Technical Guide: α-D-Glucose-d12 Molecular Weight

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of isotopically labeled compounds is paramount. This guide provides a detailed analysis of the molecular weight of alpha-D-glucose-d12, a deuterated form of glucose, crucial for various research applications, including metabolic studies and drug development.

Core Data Presentation

A clear comparison of the molecular weights of alpha-D-glucose and its deuterated analogue, this compound, is essential for accurate experimental design and data interpretation. The following table summarizes the key quantitative data.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| alpha-D-Glucose | C₆H₁₂O₆ | 180.156 |

| This compound | C₆D₁₂O₆ | 192.228 |

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The chemical formula for alpha-D-glucose is C₆H₁₂O₆.[1][2][3] In this compound, the twelve hydrogen atoms (H) are replaced by twelve deuterium atoms (D), a heavier isotope of hydrogen.

The calculation is as follows:

alpha-D-Glucose (C₆H₁₂O₆):

-

6 x Atomic weight of Carbon (C) = 6 x 12.011 g/mol = 72.066 g/mol [4][5]

-

12 x Atomic weight of Hydrogen (H) = 12 x 1.008 g/mol = 12.096 g/mol

-

6 x Atomic weight of Oxygen (O) = 6 x 15.999 g/mol = 95.994 g/mol

-

Total Molecular Weight = 180.156 g/mol

This compound (C₆D₁₂O₆):

-

6 x Atomic weight of Carbon (C) = 6 x 12.011 g/mol = 72.066 g/mol

-

12 x Atomic weight of Deuterium (D) = 12 x 2.014 g/mol = 24.168 g/mol

-

6 x Atomic weight of Oxygen (O) = 6 x 15.999 g/mol = 95.994 g/mol

-

Total Molecular Weight = 192.228 g/mol

Experimental Protocols for Molecular Weight Determination

Several analytical techniques are employed to experimentally determine the molecular weight of compounds, including isotopically labeled molecules like this compound. The choice of method depends on the sample's properties and the required accuracy.

1. Mass Spectrometry (MS):

-

Principle: This is the most common and accurate method. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a solid like this compound, this may involve dissolution in a suitable solvent followed by infusion or injection into an ionization source.

-

Ionization: Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique suitable for polar molecules like glucose, minimizing fragmentation.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) allows for the determination of the molecular weight.

-

2. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):

-

Principle: This method determines the absolute molar mass of a molecule in solution without the need for column calibration with molecular weight standards.

-

Methodology:

-

Sample Preparation: The this compound sample is dissolved in an appropriate mobile phase.

-

Chromatographic Separation: The sample is injected into a size exclusion chromatography (SEC) system. The SEC column separates molecules based on their hydrodynamic volume.

-

Detection: The eluent from the column passes through a series of detectors, typically a refractive index (RI) detector to measure concentration and a multi-angle light scattering (MALS) detector. The MALS detector measures the intensity of light scattered by the molecules at various angles.

-

Data Analysis: The light scattering data, combined with the concentration data from the RI detector, is used to calculate the absolute molecular weight.

-

Visualizing the Isotopic Substitution

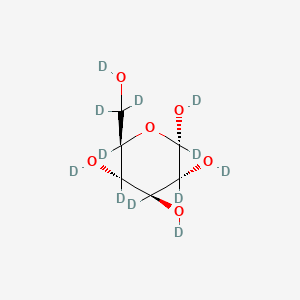

The fundamental difference between alpha-D-glucose and this compound lies in the isotopic composition of the hydrogen atoms. The following diagram illustrates this structural distinction.

Caption: Structural comparison of alpha-D-glucose and this compound.

References

Synthesis of α-D-Glucose-d12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of α-D-glucose-d12, a perdeuterated isotopologue of glucose. Deuterated glucose is an invaluable tool in metabolic research, drug development, and clinical diagnostics, primarily utilized as a tracer to elucidate metabolic pathways and as an internal standard for mass spectrometry-based quantification. This document details the challenges associated with the total deuteration of glucose, outlines known methods for partial deuteration, and presents a plausible synthetic strategy for achieving full isotopic labeling.

Properties of Commercially Available Deuterated Glucose

| Property | D-Glucose-d12 | D-Glucose-d7 |

| Chemical Formula | C₆D₁₂O₆ | C₆H₅D₇O₆ |

| Molecular Weight | ~192.23 g/mol | ~187.20 g/mol |

| Isotopic Purity | Typically ≥97 atom % D | Typically ≥98 atom % D |

| Physical Form | White to off-white powder | White to off-white powder |

| Applications | Internal standard for MS, metabolic tracer studies | Metabolic tracer for de novo lipogenesis |

Synthetic Strategies for Deuterated Glucose

The synthesis of fully deuterated glucose (d12) presents a significant chemical challenge due to the need to replace all seven non-labile carbon-bound hydrogens (C-H) and all five labile hydroxyl hydrogens (O-H) with deuterium. The C-H bonds are particularly robust and not amenable to simple exchange reactions.

Hydrogen-Deuterium (H/D) Exchange of Labile Protons

The five hydroxyl protons of glucose are readily exchangeable with deuterium. This is typically achieved by dissolving the glucose in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (MeOD), often with acid or base catalysis to facilitate the exchange.

Experimental Protocol: O-H/O-D Exchange

-

Dissolution: Dissolve α-D-glucose in an excess of deuterium oxide (D₂O, 99.9 atom % D).

-

Equilibration: Stir the solution at room temperature for several hours to allow for complete exchange of the hydroxyl protons.

-

Lyophilization: Freeze-dry the solution to remove the D₂O, yielding D-glucose-d5 (hydroxyls deuterated).

-

Repetition (Optional): For maximum deuteration of the hydroxyl groups, the process can be repeated by re-dissolving the product in fresh D₂O followed by lyophilization.

This process is routine and provides glucose deuterated at the hydroxyl positions. However, it does not address the deuteration of the carbon-bound hydrogens.

Synthesis of Specifically Deuterated Glucose

The synthesis of glucose with deuterium at specific carbon positions is well-documented and typically involves multi-step chemical synthesis starting from protected glucose derivatives. These methods provide insight into the chemical manipulations required to introduce deuterium at non-labile positions.

Example: Synthesis of 2-Deutero-D-glucose

One reported method for the synthesis of 2-deutero-D-glucose involves the following key steps:

-

Protection: Protection of the hydroxyl groups of a suitable glucose precursor, leaving the C2 hydroxyl free.

-

Oxidation: Oxidation of the free hydroxyl group at C2 to a ketone.

-

Reduction with Deuteride: Reduction of the ketone back to a hydroxyl group using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄).

-

Deprotection: Removal of the protecting groups to yield 2-deutero-D-glucose.

A similar strategy can be employed to introduce deuterium at other specific positions by choosing the appropriate starting material and reaction sequence.

An In-depth Technical Guide to the Isotopic Purity of alpha-D-Glucose-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of alpha-D-glucose-d12, a critical reagent in metabolic research and drug development. This document details the analytical methodologies for assessing isotopic enrichment, presents a comparative summary of commercially available this compound, and outlines key experimental workflows for its application in stable isotope tracing studies.

Data Presentation: Quantitative Analysis of this compound

The isotopic purity of this compound is a crucial parameter for the accuracy and reliability of metabolic flux analysis and other tracer-based studies. The following tables summarize the quantitative specifications for this compound from various commercial suppliers. While the stated isotopic purity is consistently high, researchers should consider other analytical data provided in the certificates of analysis for a complete quality assessment.

Table 1: Isotopic Purity and Physical Properties of this compound

| Supplier | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity (by HPLC) | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 616338 | 97[1][2][3] | ≥99%[1][2] | C₆D₁₂O₆ | 192.23 |

| Santa Cruz Biotechnology | sc-221450 | 97 | Not specified | C₆D₁₂O₆ | 192.23 |

| Cambridge Isotope Laboratories, Inc. | DLM-9047 | 97 | 98% | C₆D₁₂O₆ | 192.23 |

Table 2: Additional Quality Specifications for this compound

| Specification | Sigma-Aldrich | Santa Cruz Biotechnology | Cambridge Isotope Laboratories, Inc. |

| Appearance | White crystalline powder | Not specified | Neat |

| Melting Point | 150-152 °C (lit.) | Not specified | Not specified |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | Not specified | Not specified |

| Storage Temperature | Room temperature | Not specified | Room temperature, away from light and moisture |

Experimental Protocols: Determination of Isotopic Purity

The accurate determination of the isotopic enrichment of this compound is paramount for quantitative metabolic studies. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for determining the isotopic enrichment of glucose. The protocol involves derivatization of the non-volatile glucose molecule to a volatile compound, followed by chromatographic separation and mass analysis.

1. Sample Preparation and Derivatization (Aldonitrile Pentaacetate Derivative):

-

Lyophilize an aqueous sample of this compound to complete dryness.

-

Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample.

-

Heat the mixture at 90°C for 60 minutes to form the oxime derivative.

-

Cool the solution and add 100 µL of acetic anhydride to acetylate the hydroxyl groups.

-

Heat the reaction mixture at 90°C for an additional 60 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 280°C.

-

Hold at 280°C for 4 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode.

3. Data Analysis:

-

Analyze the mass spectrum of the derivatized glucose.

-

Determine the mass isotopomer distribution of key fragments. For the aldonitrile pentaacetate derivative, characteristic fragments can be analyzed to determine positional deuterium enrichment.

-

Correct for the natural abundance of isotopes (e.g., ¹³C) to accurately calculate the deuterium enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that can confirm the position of deuterium labels and provide quantitative information on isotopic purity.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O for ¹H and ¹³C NMR).

-

For quantitative analysis, a known amount of an internal standard can be added.

2. NMR Spectrometer Parameters:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Nuclei to be observed: ¹H, ²H, and ¹³C.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

In the spectrum of highly enriched this compound, the signals corresponding to the non-exchangeable protons will be significantly reduced or absent compared to the spectrum of unlabeled glucose.

-

-

²H NMR:

-

Acquire a deuterium spectrum.

-

The presence of a signal at the chemical shifts corresponding to the glucose protons confirms the incorporation of deuterium. The integral of this signal can be used for quantification against a standard.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The signals for the carbon atoms bonded to deuterium will be split into multiplets due to C-D coupling, and their chemical shifts may be slightly altered (isotopic shift).

-

3. Data Analysis:

-

¹H NMR: Compare the integral of any residual proton signals to the integral of a known internal standard or to the signal of the anomeric proton (if not fully deuterated) to estimate the percentage of deuteration.

-

²H NMR: Integrate the deuterium signal and compare it to the integral of a known internal standard to calculate the absolute isotopic enrichment.

-

¹³C NMR: Observe the splitting patterns and isotopic shifts of the carbon signals to confirm the positions of deuteration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in metabolic research.

References

Commercial Suppliers of alpha-D-Glucose-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available alpha-D-glucose-d12, a deuterated stable isotope of glucose. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope tracers in metabolic research. It covers a list of commercial suppliers, their product specifications, detailed experimental protocols for metabolic flux analysis, and visualizations of key metabolic pathways.

Introduction to this compound in Metabolic Research

This compound is a non-radioactive, stable isotope-labeled sugar where hydrogen atoms are replaced with deuterium. This isotopic labeling allows for the tracing of glucose metabolism through various biochemical pathways without the safety concerns and disposal issues associated with radioactive isotopes. It is a powerful tool in metabolomics, particularly for quantifying metabolic fluxes and elucidating the contributions of pathways such as glycolysis and the pentose phosphate pathway (PPP) in both in vitro and in vivo models. The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound or D-glucose-d12. While some suppliers specifically list the alpha anomer, others provide D-glucose-d12, which in solution exists as an equilibrium mixture of alpha and beta anomers. The following table summarizes the quantitative data from various suppliers for easy comparison.

| Supplier | Product Name | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity | Molecular Weight | Form |

| MedChemExpress | This compound | HY-128417S | Not specified | Not specified | 192.23 | Solid |

| Sigma-Aldrich | D-Glucose-d12 | 616338 | 97% | ≥99% (HPLC) | 192.23 | Powder |

| Santa Cruz Biotechnology | D-Glucose-d12 | sc-221689 | 97% | Not specified | 192.23 | Solid |

| Cambridge Isotope Laboratories, Inc. | D-Glucose (U-D₁₂, 97%) | DLM-9047 | 97% | 98% | 192.23 | Solid |

Note: Product specifications are subject to change. Please refer to the supplier's website and Certificate of Analysis for the most current information.

Experimental Protocols

The following is a detailed methodology for a typical metabolic flux analysis experiment using this compound in cell culture, synthesized from established protocols.

Objective:

To quantify the metabolic flux through glycolysis and the pentose phosphate pathway in cultured cells using this compound as a tracer.

Materials:

-

This compound

-

Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), pre-warmed

-

Cultured cells of interest

-

6-well or 10 cm cell culture plates

-

Ice-cold 80% methanol (quenching solution)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

Vacuum concentrator (e.g., SpeedVac)

-

LC-MS or GC-MS system

Methodology:

-

Media Preparation:

-

Prepare the labeling medium by supplementing glucose-free basal medium with this compound to the desired final concentration (typically matching the glucose concentration of standard media, e.g., 10 mM).

-

Add 10% dialyzed FBS and other necessary supplements (e.g., L-glutamine, penicillin-streptomycin).

-

Sterile-filter the complete labeling medium using a 0.22 µm filter.

-

Pre-warm the labeling medium to 37°C before use.

-

-

Cell Culture and Labeling:

-

Seed cells in 6-well or 10 cm plates at a density that ensures they reach 70-80% confluency at the time of harvest.

-

Culture cells overnight in their standard growth medium.

-

To initiate labeling, aspirate the standard medium, wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for a duration sufficient to achieve isotopic steady state. This time can range from a few hours to 24 hours depending on the cell type and the metabolic pathways being studied.

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS to remove extracellular metabolites.

-

Immediately add ice-cold 80% methanol to the culture plate to quench all enzymatic activity.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the suspension vigorously.

-

Incubate the mixture at -20°C for at least 15 minutes to ensure complete extraction.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extracts completely using a vacuum concentrator.

-

Store the dried metabolite pellets at -80°C until analysis.

-

For LC-MS analysis, reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

For GC-MS analysis, derivatization of the metabolites is typically required to increase their volatility.

-

-

Data Analysis:

-

Analyze the samples using an appropriate LC-MS or GC-MS method to determine the mass isotopologue distributions of key metabolites in the glycolytic and pentose phosphate pathways.

-

Correct the raw mass isotopomer data for the natural abundance of isotopes.

-

Use appropriate software to calculate the metabolic flux rates based on the incorporation of deuterium into the downstream metabolites.

-

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows relevant to the use of this compound.

An In-depth Technical Guide to the Safety and Handling of alpha-D-Glucose-d12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for alpha-D-glucose-d12, a deuterated form of alpha-D-glucose. While specific safety data for the deuterated isotopologue is not extensively available, the information presented here is based on the well-established safety profile of its non-labeled counterpart, D-glucose. It is generally understood that deuterium labeling does not significantly alter the chemical hazard properties of a molecule like glucose.[1][2] this compound is primarily used as a tracer in metabolic research and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][3]

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for D-glucose, which are considered applicable to this compound.

| Property | Value |

| Molecular Formula | C6D12O6[4] |

| Molecular Weight | 192.23 g/mol |

| Appearance | White powder |

| Melting Point | 150-152 °C |

| Solubility | Soluble in water |

| Isotopic Purity | Typically ≥97 atom % D |

| Hazard Identification | Classification |

| GHS Classification | Not a hazardous substance or mixture |

| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |

| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 |

Toxicological Information

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. However, based on the data for D-glucose, it is not considered to be a hazardous substance.

Chronic toxicity and carcinogenicity studies on D-glucose in rats and hamsters have shown that long-term administration of high doses did not result in compound-related non-neoplastic lesions or a significant increase in malignant tumors. Observed changes in the incidence of some benign neoplasms were considered to be a result of nutritional/metabolic modulation rather than direct toxicity.

It is important to note that studies on related compounds like 2-deoxy-D-glucose have shown some toxic effects, but these are related to the specific inhibition of glycolysis and glycosylation, which is not a characteristic of alpha-D-glucose.

Handling and Storage

Proper laboratory practices should always be followed when handling this compound.

| Procedure | Recommendation |

| Ventilation | Use with adequate ventilation. Provide appropriate exhaust ventilation where dust is formed. |

| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be used. |

| Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

| Handling | Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature away from light and moisture. |

| Spills | Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dusty conditions. |

Experimental Protocols

Caption: General laboratory workflow for handling non-hazardous chemicals.

First Aid Measures

In case of exposure, the following first aid measures are recommended based on the information for D-glucose.

| Exposure | First Aid Measures |

| Inhalation | Supply fresh air; consult a doctor in case of complaints. |

| Skin Contact | Generally, the product does not irritate the skin. Rinse with water. |

| Eye Contact | Rinse opened eye for several minutes under running water. |

| Ingestion | If symptoms persist, consult a doctor. |

Fire and Explosion Hazard

This compound is not considered a fire or explosion hazard.

| Property | Information |

| Flammability | Product is not flammable. |

| Explosion Hazard | Product does not present an explosion hazard. |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

Stability and Reactivity

| Property | Information |

| Reactivity | No further relevant information available. |

| Chemical Stability | Stable under recommended storage conditions. |

| Hazardous Reactions | No dangerous reactions known. |

| Conditions to Avoid | No further relevant information available. |

| Incompatible Materials | No further relevant information available. |

| Hazardous Decomposition Products | No dangerous decomposition products known. |

References

An In-depth Technical Guide on the Natural Abundance of Deuterium in Glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of stable isotopes at natural abundance provides a powerful tool for elucidating metabolic pathways and understanding the origins of biological molecules. Deuterium (²H or D), the stable heavy isotope of hydrogen, is present in all hydrogen-containing organic compounds, including glucose. While the overall natural abundance of deuterium is low (approximately 0.015%), its distribution within a molecule is not random. This non-statistical distribution, known as site-specific natural isotopic fractionation (SNIF), carries a wealth of information about the biosynthetic history of the molecule.

This technical guide provides a comprehensive overview of the natural abundance of deuterium in glucose, detailing the analytical methodologies used for its determination and its application in metabolic research, particularly in the study of gluconeogenesis.

Natural Abundance of Deuterium in Glucose

The isotopic signature of glucose, specifically the site-specific deuterium-to-hydrogen ((D/H)i) ratios, is influenced by the photosynthetic pathway of the source plant. Plants are broadly categorized into C3 and C4 pathways, which utilize different carbon fixation mechanisms, leading to distinct isotopic fractionation patterns.

Isotopic Variation Between C3 and C4 Plants

Studies utilizing Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) have demonstrated that glucose derived from C3 plants (e.g., potato, barley, wheat) exhibits a different deuterium distribution compared to glucose from C4 plants (e.g., maize, sorghum)[1]. Generally, larger deviations from a statistical distribution of deuterium are observed in glucose from C3 plants[1]. A significant depletion in deuterium is often noted at the methylenic sites (position 6) in glucose from C3 plants compared to C4 plants[1].

Quantitative Data on Site-Specific Deuterium Abundance

The following table summarizes the site-specific deuterium/hydrogen ratios for glucose obtained from various C3 and C4 plants. This data is crucial for baseline studies and for understanding the natural isotopic background in metabolic tracing experiments.

| Plant Source | Photosynthetic Pathway | (D/H)₁ (ppm) | (D/H)₂ (ppm) | (D/H)₃ (ppm) | (D/H)₄ (ppm) | (D/H)₅ (ppm) | (D/H)₆ (ppm) |

| Potato | C3 | 145 | 155 | 160 | 150 | 165 | 130 |

| Barley | C3 | 142 | 158 | 162 | 153 | 168 | 128 |

| Wheat | C3 | 143 | 156 | 161 | 151 | 166 | 129 |

| Maize | C4 | 155 | 150 | 155 | 160 | 158 | 145 |

| Sorghum | C4 | 158 | 152 | 157 | 162 | 160 | 148 |

Note: The values presented are representative and can vary based on environmental and physiological factors. Data is compiled from principles discussed in existing literature[1][2].

Experimental Protocols for Determining Natural Deuterium Abundance

The determination of site-specific deuterium abundance in glucose requires sophisticated analytical techniques, primarily ²H-SNIF-NMR and Gas Chromatography-Mass Spectrometry (GC-MS). For both methods, glucose must first be derivatized to improve volatility (for GC-MS) and spectral resolution (for NMR).

²H-SNIF-NMR Spectroscopy of Glucose Pentaacetate

Principle: ²H-SNIF-NMR directly measures the deuterium NMR signals at each position in the glucose molecule, allowing for the determination of site-specific isotopic ratios. Glucose is derivatized to glucose pentaacetate to obtain well-resolved signals for the different hydrogen atoms.

Methodology:

-

Synthesis of Glucose Pentaacetate:

-

Suspend 1 g of glucose in 10 mL of acetic anhydride.

-

Add 0.5 g of anhydrous sodium acetate.

-

Heat the mixture at 100°C for 2 hours with stirring.

-

Pour the cooled reaction mixture into 100 mL of ice-cold water and stir vigorously until the excess acetic anhydride has hydrolyzed.

-

Collect the solid glucose pentaacetate by filtration, wash with cold water, and recrystallize from ethanol.

-

Dry the purified product under vacuum.

-

-

NMR Sample Preparation:

-

Dissolve approximately 200 mg of the dried glucose pentaacetate in 0.5 mL of a suitable deuterated solvent with a low residual water content (e.g., acetone-d₆).

-

Add a known amount of an internal standard with a certified deuterium concentration (e.g., tetramethylurea) for quantification.

-

-

²H-NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Acquire the ²H NMR spectrum using a pulse sequence with proton decoupling.

-

Typical Acquisition Parameters:

-

Pulse angle: 90°

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 5 x T₁ (longest T₁ of the signals of interest)

-

Number of scans: Sufficient to obtain a good signal-to-noise ratio (can be several thousand).

-

Temperature: Maintain a constant temperature (e.g., 300 K).

-

-

-

Data Analysis:

-

Process the NMR spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to each hydrogen position in the glucose pentaacetate molecule.

-

Calculate the site-specific deuterium content ((D/H)i) by comparing the integral of each glucose signal to the integral of the internal standard, taking into account the number of hydrogens at each position and the concentration of the sample and standard.

-

GC-MS Analysis of Glucose Aldonitrile Pentapropionate

Principle: This method involves the derivatization of glucose to a volatile compound, separation by gas chromatography, and analysis by mass spectrometry. The fragmentation of the derivatized glucose in the mass spectrometer provides ions that are specific to different parts of the glucose molecule, allowing for the determination of positional deuterium enrichment.

Methodology:

-

Sample Preparation and Derivatization:

-

For biological samples (e.g., 20 µL of plasma), precipitate proteins with a cold solvent like acetone and centrifuge.

-

Evaporate the supernatant containing glucose to dryness.

-

Dissolve the dried residue in 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) and heat at 90°C for 60 minutes to form the oxime.

-

Add 100 µL of propionic anhydride and incubate at 60°C for 30 minutes to form the aldonitrile pentapropionate derivative.

-

Evaporate the sample to dryness and redissolve in a suitable solvent like ethyl acetate for injection.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: DB-XLB (30 m x 0.25 mm i.d. x 0.25 µm) or similar.

-

Injector: Splitless mode at 250°C.

-

Carrier gas: Helium at a constant flow rate (e.g., 0.88 mL/min).

-

Oven Temperature Program: Start at 80°C for 1 min, ramp to 280°C at 20°C/min, and hold for 4 min.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Acquisition mode: Scan mode to identify fragments, then Selected Ion Monitoring (SIM) for quantitative analysis of specific fragments.

-

-

-

Data Analysis:

-

Identify the retention time of the glucose aldonitrile pentapropionate derivative.

-

Monitor the ion clusters of specific fragments to determine the mass isotopomer distribution (MID). Key fragments for positional analysis include m/z 173, 259, 284, and 370.

-

The deuterium enrichment at each carbon position is determined by a least-squares regression of the measured MIDs of multiple fragments.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Deuterium Abundance Analysis

Fragmentation of Glucose Aldonitrile Pentapropionate in GC-MS

The following diagram illustrates the key fragmentation of glucose aldonitrile pentapropionate, which is crucial for determining positional deuterium enrichment.

Deuterium Incorporation in Gluconeogenesis

The administration of deuterated water (D₂O) is a common technique to study the rate of gluconeogenesis in vivo. The deuterium from body water is incorporated into various intermediates of the gluconeogenic pathway. The pattern of deuterium labeling in the resulting glucose molecule provides insights into the contribution of gluconeogenesis to overall glucose production.

References

Stability of alpha-D-Glucose-d12 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of alpha-D-glucose-d12 in solution, a critical consideration for its application as a stable isotope tracer in metabolic research and as an internal standard in analytical methodologies. This document synthesizes available data on the chemical behavior of D-glucose in solution, which is directly applicable to its deuterated analogue, this compound. The primary focus is on the phenomenon of mutarotation and the influence of environmental factors such as pH and temperature on its stability.

Core Concepts: Mutarotation and Equilibrium

When this compound is dissolved in an aqueous solution, it undergoes a process called mutarotation. This is a spontaneous change in the optical rotation of the solution as the alpha anomer equilibrates to a mixture of alpha and beta anomers.[1] The beta anomer is generally more stable in aqueous solutions.[1] This equilibrium is established through the transient formation of an open-chain aldehyde form.

At equilibrium in water, the approximate distribution of the different forms of D-glucose is:

| Form | Percentage at Equilibrium |

| beta-D-glucopyranose | ~63% |

| alpha-D-glucopyranose | ~37% |

| Open-chain (aldehyde) | <0.1% |

| Furanose forms | Trace amounts |

Note: This distribution for D-glucose is expected to be nearly identical for this compound as the deuterium substitution has a negligible effect on the thermodynamics of the anomeric equilibrium.

The interconversion between the alpha and beta anomers is a key aspect of the stability of this compound in solution. The following diagram illustrates this process.

References

Technical Guide: α-D-Glucose-d12 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of alpha-D-glucose-d12 (α-D-glucose-d12), a deuterated stable isotope of glucose. It serves as a crucial tool in metabolic research, enabling precise tracing of glucose fate through various biochemical pathways. This document outlines its chemical and physical properties, detailed experimental protocols for its use, and a visualization of its journey through central carbon metabolism.

Core Properties of α-D-Glucose-d12

α-D-Glucose-d12 is a form of glucose where all twelve hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D). This isotopic labeling renders the molecule heavier than its natural counterpart, allowing it to be distinguished and traced by mass spectrometry (MS) and other analytical techniques without the safety concerns associated with radioactive isotopes.

1.1. Chemical and Physical Data

A specific CAS Registry Number for α-D-glucose-d12 is not consistently assigned. In practice, the CAS number of the unlabeled parent compound, α-D-Glucose (492-62-6) , is frequently used. For the general D-Glucose-d12, the CAS number for unlabeled D-Glucose (50-99-7 ) is sometimes referenced[1]. Researchers should refer to the documentation provided by their specific supplier.

The key quantitative properties of D-glucose-d12 are summarized in the table below, compiled from various commercial suppliers.

| Property | Value |

| Chemical Formula | C₆D₁₂O₆ |

| Molecular Weight | 192.23 g/mol [1][2][3] |

| Isotopic Purity | Typically ≥97 atom % D[1] |

| Physical Form | White to off-white powder |

| Melting Point | 150-152 °C |

| Optical Activity | [α]25/D +52.0° (c = 2 in H₂O with trace NH₄OH) |

| Mass Shift from Unlabeled | M+12 |

1.2. Applications in Research

The primary application of α-D-glucose-d12 is as a tracer in metabolic flux analysis (MFA) to quantitatively track the pathways of glucose metabolism. Its use is prominent in:

-

Mass Spectrometry (MS)-based Metabolomics: To measure the incorporation of deuterium into downstream metabolites, providing insights into the activity of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study metabolic pathways and enzyme kinetics in a non-destructive manner.

-

Raman Microspectroscopy: Coupled with deuterium isotope probing (Raman-DIP), it allows for the visualization and semi-quantification of metabolic activity at the single-cell level.

Experimental Protocols

The following sections provide detailed methodologies for the application of α-D-glucose-d12 in metabolic research, primarily focusing on cell culture experiments.

2.1. In Vitro Cell Culture Labeling

This protocol outlines the general procedure for labeling cultured cells with α-D-glucose-d12 to investigate metabolic pathways.

Materials:

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (FBS)

-

α-D-Glucose-d12

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Standard cell culture plates and incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare the labeling medium by dissolving α-D-glucose-d12 in glucose-free medium to the desired physiological concentration (e.g., 5-25 mM). Supplement with dialyzed FBS and other necessary components. Warm the medium to 37°C before use.

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.

-

Initiation of Labeling:

-

For adherent cells, aspirate the standard growth medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed α-D-glucose-d12 labeling medium.

-

For suspension cells, pellet the cells via centrifugation, wash with PBS, and resuspend in the labeling medium.

-

-

Incubation: Return the cells to the incubator for a duration sufficient to approach isotopic steady-state. This time is pathway-dependent and typically ranges from a few hours to 24 hours.

2.2. Metabolite Extraction for Mass Spectrometry

Rapid quenching of metabolic activity is crucial for obtaining an accurate snapshot of the metabolome.

Materials:

-

Ice-cold PBS

-

Ice-cold extraction solvent (e.g., 80% methanol, stored at -80°C)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C and high speeds (>16,000 x g)

Procedure:

-

Quenching:

-

Place the cell culture plate on ice.

-

Quickly aspirate the labeling medium.

-

Immediately wash the cells with a generous volume of ice-cold PBS to remove all extracellular medium.

-

-

Extraction:

-

Aspirate the PBS and add the pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

-

Use a cell scraper to scrape the cells into the methanol.

-

Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously for 30-60 seconds.

-

Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at >16,000 x g for 15 minutes at 4°C.

-

-

Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

-

The extract can be stored at -80°C or dried under a stream of nitrogen or using a vacuum concentrator for subsequent analysis.

-

2.3. Raman Microspectroscopy with Deuterium Isotope Probing (Raman-DIP)

This technique allows for the analysis of metabolic activity in single cells.

Procedure Summary:

-

Cell Culture and Labeling: Culture cells (e.g., bacteria) in a medium where the primary carbon source is a mixture of unlabeled glucose and α-D-glucose-d12.

-

Sample Preparation: Harvest cells, wash them to remove residual medium, and resuspend them in a suitable buffer. Deposit the cell suspension onto a Raman-compatible slide (e.g., quartz or CaF₂).

-

Raman Analysis: Acquire single-cell Raman spectra using a Raman microspectrometer. The key indicator of deuterium incorporation is the appearance of a strong C-D vibration band in the Raman-silent region of the cell, typically between 2070 and 2300 cm⁻¹.

-

Data Analysis: The intensity of the C-D band is proportional to the amount of deuterium incorporated, reflecting the metabolic activity of the cell. Specific shifts within this band can be correlated to the biosynthesis of deuterated lipids, proteins, and DNA.

Visualization of Metabolic Tracing

The following diagrams illustrate the experimental workflow for a typical metabolic tracing experiment and the subsequent fate of the deuterated glucose through central carbon metabolism.

References

- 1. Raman–deuterium isotope probing to study metabolic activities of single bacterial cells in human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Raman Deuterium Isotope Probing Reveals Microbial Metabolism at the Single-Cell Level - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for alpha-D-glucose-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key quality attributes and analytical methodologies associated with alpha-D-glucose-d12, a deuterated internal standard crucial for quantitative studies in metabolomics and drug development.

Quantitative Data Summary

The following tables summarize the typical specifications found on a Certificate of Analysis for this compound, providing a clear comparison of critical quality parameters.

Table 1: Identity and Physical Properties

| Parameter | Specification |

| Chemical Name | This compound |

| Molecular Formula | C6D12O6 |

| Molecular Weight | 192.23 g/mol |

| Appearance | White to off-white solid/powder[1] |

| Optical Activity | [α]D/25 +52.0° (c = 2 in H2O with trace NH4OH) |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Purity | HPLC | ≥99% |

| Isotopic Enrichment | Mass Spectrometry / NMR | ≥97 atom % D |

| Water Content | Karl Fischer | ≤0.1% |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify the quality of this compound are provided below. These protocols are representative of standard industry practices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify the main component from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a refractive index detector (RID) is typically used, as glucose lacks a strong UV chromophore.

-

Column: An amino-based column (e.g., Aminex HPX-87C) is commonly employed for carbohydrate analysis.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) is a common mobile phase.

-

Flow Rate: A flow rate of 1.0 mL/min is typically used.

-

Column Temperature: The column is maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.

-

Injection Volume: A 10 µL injection volume is standard.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the identity and determining the level of deuteration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: The sample is dissolved in a deuterated solvent that does not exchange with the hydroxyl protons of the glucose, such as Dimethyl Sulfoxide-d6 (DMSO-d6).

-

¹H NMR: The absence of signals in the proton NMR spectrum, where signals for the non-deuterated analog would appear, confirms a high level of deuteration. Residual proton signals can be integrated to quantify the isotopic purity.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the glucose carbon backbone, confirming the overall structure.

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their positions on the glucose molecule.

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and assess the isotopic distribution.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

-

Ionization Mode: ESI can be performed in either positive or negative ion mode. In negative ion mode, the [M-H]⁻ ion is often observed.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or water, is directly infused into the mass spectrometer.

-

Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of this compound (192.23 g/mol ). The isotopic distribution of this peak is analyzed to confirm the high level of deuterium incorporation and to calculate the isotopic enrichment.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the analysis and use of this compound.

Caption: Quality control workflow for this compound.

Caption: Use of this compound as an internal standard.

References

Methodological & Application

Application Notes and Protocols for alpha-D-glucose-d12 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-glucose-d12 is a stable isotope-labeled form of glucose in which all twelve hydrogen atoms have been replaced by deuterium. This non-radioactive tracer is a powerful tool for investigating glucose metabolism in both in vitro and in vivo systems. By tracing the fate of the deuterium labels, researchers can gain quantitative insights into metabolic fluxes through key pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its use is pivotal in understanding the metabolic reprogramming inherent in various diseases, such as cancer and metabolic disorders, and in evaluating the mechanism of action of novel therapeutics.[1][2]

The increased mass of this compound allows for its distinction from endogenous, unlabeled glucose using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This enables the precise measurement of glucose uptake, turnover, and incorporation into downstream metabolites.

Applications

The use of this compound as a metabolic tracer has broad applications across various fields of biomedical research and drug development:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a biological system to understand cellular metabolism under different physiological or pathological conditions.[5]

-

Oncology Research: Investigating the Warburg effect and other alterations in glucose metabolism that are hallmarks of cancer, and assessing the metabolic impact of anti-cancer drugs.

-

Drug Development: Elucidating the mechanism of action of drugs that target metabolic pathways and evaluating their efficacy in preclinical and clinical studies.

-

Diabetes and Obesity Research: Studying insulin sensitivity, gluconeogenesis, and whole-body glucose homeostasis.

-

Neuroscience: Exploring brain glucose metabolism in neurological disorders and during aging.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a metabolic tracing experiment using this compound in a cancer cell line treated with a metabolic inhibitor.

Table 1: Isotopic Enrichment of Key Metabolites

| Metabolite | Isotopic Enrichment (Atom Percent Excess) - Control | Isotopic Enrichment (Atom Percent Excess) - Treated |

| Glucose-6-Phosphate | 85.2 ± 3.1 | 83.9 ± 2.8 |

| Fructose-6-Phosphate | 84.9 ± 3.3 | 83.5 ± 2.9 |

| Lactate | 45.7 ± 2.5 | 25.1 ± 1.9 |

| Citrate | 15.3 ± 1.8 | 8.2 ± 1.1 |

| Ribose-5-Phosphate | 10.1 ± 1.2 | 15.8 ± 1.5 |

Table 2: Calculated Metabolic Fluxes

| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Treated) | Percent Change |

| Glycolysis (to Lactate) | 100 ± 5.2 | 55 ± 4.1 | -45% |

| TCA Cycle (from Glucose) | 100 ± 7.8 | 54 ± 6.5 | -46% |

| Pentose Phosphate Pathway | 100 ± 9.1 | 156 ± 11.2 | +56% |

Experimental Protocols

In Vitro Metabolic Labeling Protocol for Adherent Cells

This protocol provides a general framework for a stable isotope tracing experiment using this compound in cultured adherent cells.

Materials:

-

Adherent cells of interest

-

Complete growth medium

-

Glucose-free DMEM or RPMI-1640 medium

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), ice-cold (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10% dFBS and the desired concentration of this compound (e.g., 25 mM).

-

Cell Culture and Labeling:

-

One hour before labeling, replace the growth medium with fresh, pre-warmed complete growth medium.

-

At the start of the experiment, aspirate the growth medium and wash the cells once with pre-warmed glucose-free DMEM.

-

Add the pre-warmed labeling medium to the cells and incubate for the desired time period (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.

-

-

Metabolite Extraction:

-

To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells into the methanol using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

-

-

Sample Clarification:

-

Centrifuge the samples at >16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Sample Storage:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Store the metabolite extracts at -80°C until analysis by MS or NMR.

-

Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to make the metabolites volatile.

Materials:

-

Dried metabolite extract

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

GC-MS autosampler vials with inserts

Procedure:

-

Drying: Dry the metabolite extract to completeness using a vacuum concentrator.

-

Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Vortex and incubate at 37°C for 90 minutes.

-

Silylation: Add 80 µL of MSTFA with 1% TMCS to silylate hydroxyl and amine groups. Vortex and incubate at 60°C for 30 minutes.

-

Transfer: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Visualizations

Experimental Workflow

Caption: General experimental workflow for in vitro metabolic tracing with this compound.

Central Carbon Metabolism

References

- 1. benchchem.com [benchchem.com]

- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Gold Standard for Glucose Analysis: Leveraging alpha-D-glucose-d12 in Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise and accurate quantification of glucose and the elucidation of its metabolic fate are paramount. Alpha-D-glucose-d12, a stable isotope-labeled internal standard, has emerged as an indispensable tool in mass spectrometry for achieving reliable and reproducible results in a variety of applications, from clinical diagnostics to fundamental metabolic research.

This document provides detailed application notes and protocols for the utilization of this compound in mass spectrometry. It covers its role as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis, offering step-by-step methodologies and data presentation guidelines.

Application 1: Quantitative Analysis of Glucose in Biological Matrices using this compound as an Internal Standard

One of the primary applications of this compound is as an internal standard (IS) for the quantification of endogenous glucose in biological samples such as plasma and serum.[1][2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision.[2]

Experimental Protocol: LC-MS/MS Quantification of Glucose

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the glucose-d12/glucose ratio in human serum or plasma.[4]

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of serum or plasma, add 200 µL of acetonitrile containing a known concentration of this compound.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: Luna 3 µm NH2 100A, 100 x 2 mm.

-

Mobile Phase: 85% acetonitrile with 20 mmol/L ammonium acetate.

-

Flow Rate: 400 µL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

Mass Transitions:

-

Glucose: m/z 179 -> 89

-

This compound: m/z 181 -> 89 (assuming the use of [6,6-d2]-glucose as a common tracer, adjust based on the specific deuteration of the standard).

-

-

3. Data Analysis:

-

Quantify the peak areas for both endogenous glucose and the this compound internal standard.

-

Calculate the peak area ratio of glucose to this compound.

-

Generate a calibration curve by analyzing standards with known concentrations of glucose and a fixed concentration of this compound.

-

Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| LC Column | Luna 3 µm NH2 100A, 100 x 2 mm | |

| Mobile Phase | 85% Acetonitrile, 20 mmol/L Ammonium Acetate | |

| Flow Rate | 400 µL/min | |

| Column Temperature | 40 °C | |

| Ionization Mode | APCI (Negative) | |

| Glucose Transition | m/z 179 -> 89 | |

| Glucose-d2 Transition | m/z 181 -> 89 | |

| Linear Range | 0-10% (glucose-d2/glucose ratio) | |

| Imprecision (CV%) | 1.20 - 8.19% |

Application 2: Metabolic Flux Analysis using Deuterated Glucose Tracers

Deuterated glucose isotopes, including this compound, are powerful tools for metabolic flux analysis (MFA), enabling researchers to trace the fate of glucose through various metabolic pathways. By monitoring the incorporation of deuterium into downstream metabolites, it is possible to quantify the activity of specific metabolic routes, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Experimental Protocol: In Vitro Metabolic Labeling with Deuterated Glucose

This protocol provides a general workflow for a stable isotope tracing experiment in cultured cells.

1. Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of the deuterated glucose tracer (e.g., this compound). The specific isotopologue used will depend on the pathway of interest.

-

Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled glucose.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol at -80°C).

-

Scrape the cells and collect the cell lysate.

-

Vortex vigorously and centrifuge to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

3. Mass Spectrometry Analysis (GC-MS or LC-MS/MS):

-

Analyze the metabolite extracts using either GC-MS (often requiring derivatization) or LC-MS/MS.

-

Acquire data in full scan mode to identify labeled metabolites and in a targeted manner (e.g., SRM) to quantify the isotopic enrichment in specific metabolites.

4. Data Analysis and Flux Calculation:

-

Determine the mass isotopomer distribution (MID) for key metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

-

Use metabolic flux analysis software to fit the measured MIDs to a metabolic network model, thereby calculating the intracellular metabolic fluxes.

Visualizing Metabolic Pathways

The following diagram illustrates the central carbon metabolism and highlights how deuterium from a labeled glucose molecule can be traced through glycolysis and the TCA cycle.

Caption: Tracing deuterium from this compound through glycolysis and the TCA cycle.

Logical Workflow for a Metabolic Flux Experiment

The successful execution of a metabolic flux analysis experiment involves a series of well-defined steps, from experimental design to data interpretation.

References

Application Notes and Protocols for alpha-D-glucose-d12 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals